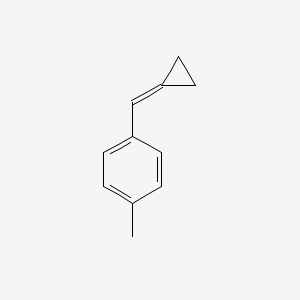
1-(Cyclopropylidenemethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylidenemethyl)-4-methylbenzene, also known as cyclopropylidenemethylbenzene, is an organic compound with the molecular formula C10H10. It is a colorless liquid with a characteristic odor and is highly volatile. This compound belongs to the cycloalkene family and is structurally similar to cyclopentadiene, with a cyclopropylmethyl group attached to the carbon-carbon double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclopropylidenemethyl)-4-methylbenzene can be synthesized via the reaction of cyclopropylcarbinol with formaldehyde in the presence of a Lewis acid catalyst. The resulting product is then dehydrated to form the desired compound. Another method involves the reaction of cyclopropylcarbinol with acetylene in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylidenemethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropylmethyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Cyclopropylidenemethyl ketone or cyclopropylidenemethyl carboxylic acid.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Cyclopropylidenemethyl)-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylidenemethyl)-4-methylbenzene involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the cyclopropylidene group, which can undergo ring-opening reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylidenemethylbenzene: Structurally similar but with different substituents.
Cyclopentadiene: Similar cycloalkene structure but with a five-membered ring.
Benzylidenecyclopropane: Similar structure with a benzylidene group instead of a cyclopropylidene group.
Uniqueness
1-(Cyclopropylidenemethyl)-4-methylbenzene is unique due to its specific cyclopropylidene group attached to the benzene ring, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
55088-80-7 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(cyclopropylidenemethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H12/c1-9-2-4-10(5-3-9)8-11-6-7-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
NGPXSZNXZRTGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















